molecular formula C12H13NO4 B14637619 3-(4-Nitrobenzyl)-2,4-pentanedione CAS No. 56699-21-9

3-(4-Nitrobenzyl)-2,4-pentanedione

Cat. No.: B14637619
CAS No.: 56699-21-9
M. Wt: 235.24 g/mol
InChI Key: YCJNFFOGCABIHE-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzyl)-2,4-pentanedione is an organic compound that features a nitrobenzyl group attached to a pentanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrobenzyl)-2,4-pentanedione typically involves the reaction of 4-nitrobenzyl chloride with 2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the pentanedione moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(4-Nitrobenzyl)-2,4-pentanedione involves its interaction with molecular targets such as topoisomerase I. The nitro group can undergo reduction under hypoxic conditions, leading to the formation of reactive intermediates that inhibit the enzyme’s activity. This results in the disruption of DNA replication and cell death, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-[(4-nitrophenyl)methyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)12(9(2)15)7-10-3-5-11(6-4-10)13(16)17/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJNFFOGCABIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476727
Record name 3-(4-nitrobenzyl)-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56699-21-9
Record name 3-(4-nitrobenzyl)-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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